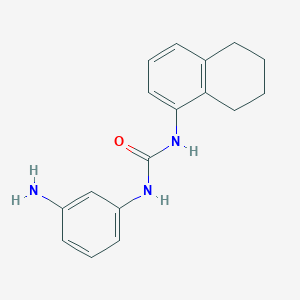
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
Overview
Description
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea (THNPU) is a small molecule that has been used in scientific research for a variety of purposes. It is a non-peptide, low molecular weight compound that is soluble in water and has a low toxicity profile. THNPU has been studied in a variety of fields, including pharmacology, biochemistry, and physiology.
Scientific Research Applications
Anticancer Activity
A study by Özgeriş et al. (2017) demonstrated the synthesis of ureas and sulfamides derived from 1-aminotetralins, including compounds related to the specified urea, which were tested for anticancer activity against glioblastoma and prostate cancer cell lines. Compounds exhibited variable cytotoxic activities, suggesting the potential of these analogs as anticancer agents (Özgeriş et al., 2017).
Hypotensive and Antiarrhythmic Activities
Research by Chalina and Chakarova (1998) on a series of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas demonstrated pronounced hypotensive and antiarrhythmic activities in anesthetized rats, indicating the therapeutic potential of these compounds in cardiovascular diseases (Chalina & Chakarova, 1998).
Coordination Chemistry and Sensing Properties
A study by Aragoni et al. (2021) explored the coordination and sensing properties of a simple novel fluorescent urea compound towards anions and transition metal ions, showing affinity towards fluoride and the ability to bind Zn2+ ions. This highlights the utility of such urea derivatives in sensing applications (Aragoni et al., 2021).
Urea-Fluoride Interaction
Boiocchi et al. (2004) investigated the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, revealing that fluoride ions induce urea deprotonation, which could have implications in the design of selective anion receptors or sensors (Boiocchi et al., 2004).
Enantioselectivity in Soluble Epoxide Hydrolase Inhibition
Research by Manickam et al. (2016) on the enantioselectivity of urea inhibitors of soluble epoxide hydrolase, a key enzyme in the metabolism of arachidonic acid, revealed significant selectivity and activity differences among enantiomers. This study underscores the importance of stereochemistry in the pharmacological activity of urea derivatives (Manickam et al., 2016).
properties
IUPAC Name |
1-(3-aminophenyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHLEDIFGWHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



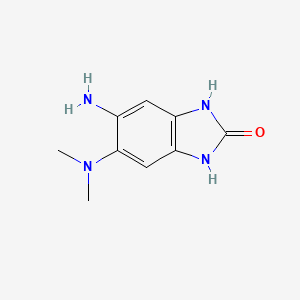

![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)
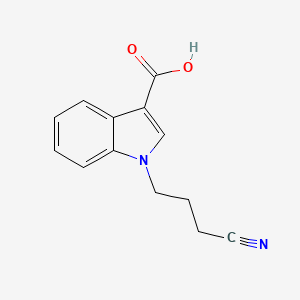
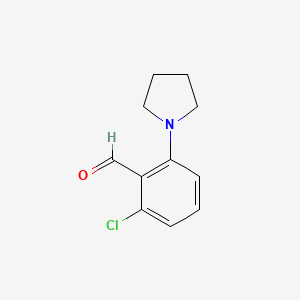

amine](/img/structure/B1517185.png)
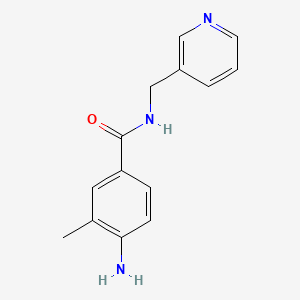

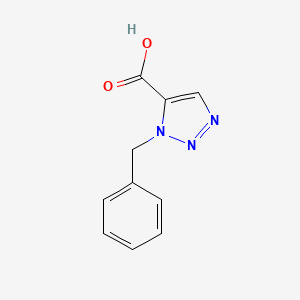



![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)